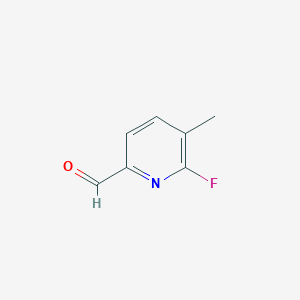

6-Fluoro-5-methylpyridine-2-carbaldehyde

Description

Overview of Pyridine (B92270) Scaffolds in Organic and Materials Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural and synthetic chemistry. acs.orgnih.govwikipedia.org Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. Pyridine and its derivatives are fundamental building blocks in a vast array of applications. In organic synthesis, they serve as versatile ligands, catalysts, and reagents. acs.org The lone pair of electrons on the nitrogen atom allows for coordination to metal centers, making pyridine-based ligands essential in catalysis. Furthermore, the pyridine ring can be readily functionalized, providing a robust platform for the construction of complex molecular architectures.

In the realm of materials chemistry, the incorporation of pyridine scaffolds influences the electronic and photophysical properties of organic materials. They are integral components in the design of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions also plays a crucial role in directing the self-assembly of supramolecular structures.

Significance of Fluorination in Pyridine Chemistry and Reactivity

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physicochemical and biological properties. orgsyn.orgacs.org In pyridine chemistry, fluorination is a powerful tool for fine-tuning molecular characteristics. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyridine nitrogen, thereby modulating its basicity. acs.org This electronic perturbation also influences the reactivity of the pyridine ring, often making it more susceptible to nucleophilic aromatic substitution. orgsyn.org

Positioning of 6-Fluoro-5-methylpyridine-2-carbaldehyde within Heterocyclic Aldehyde Research

Heterocyclic aldehydes are a vital class of organic compounds, serving as key intermediates in the synthesis of a wide range of more complex molecules. The aldehyde functional group is highly versatile and participates in a plethora of chemical transformations, including nucleophilic additions, condensations, and oxidations. wikipedia.org Pyridine-2-carbaldehydes, in particular, are widely used in the synthesis of pharmaceuticals and coordination complexes. wikipedia.org The proximity of the aldehyde group to the ring nitrogen allows for the formation of bidentate ligands upon reaction with amines, leading to stable metal complexes. wikipedia.org

This compound is a specific example that combines the key features of a pyridine scaffold, the modulating effects of fluorination, and the synthetic utility of an aldehyde group. The presence of the fluorine atom at the 6-position is expected to influence the reactivity of both the pyridine ring and the adjacent carbaldehyde. The methyl group at the 5-position further modifies the electronic landscape of the molecule. This unique combination of functional groups makes this compound a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical research.

Due to the limited direct experimental data on this compound in publicly available literature, its specific synthesis and reactivity are often inferred from the established chemistry of related fluorinated pyridines and pyridine-2-carbaldehydes.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid |

| Boiling Point | (Predicted) ~180-200 °C |

| Melting Point | (Predicted) Not available |

| Solubility | (Predicted) Soluble in common organic solvents |

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step process starting from a readily available pyridine derivative. One potential strategy is outlined below:

Step 1: Fluorination of a Substituted Pyridine

Direct C-H fluorination of a suitable pyridine precursor, such as 5-methylpyridine-2-carbaldehyde, could be achieved using electrophilic fluorinating agents like Selectfluor or nucleophilic fluorinating agents on an appropriately activated precursor. Alternatively, a more common approach involves the use of pre-fluorinated building blocks. nih.govorgsyn.org

Step 2: Introduction of the Carbaldehyde Group

If starting from a fluorinated picoline (methylpyridine), the aldehyde functionality can be introduced via oxidation of the methyl group. wikipedia.orgresearchgate.net Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Potential Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key functional components: the fluorinated pyridine ring, the aldehyde group, and the methyl substituent.

Reactions of the Aldehyde Group:

The carbaldehyde group is expected to undergo typical aldehyde reactions. A significant reaction is the formation of Schiff bases (imines) upon condensation with primary amines. wikipedia.org This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of more complex organic molecules.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing fluorine atom at the 6-position, ortho to the nitrogen, is anticipated to activate the pyridine ring towards nucleophilic aromatic substitution. orgsyn.org This would allow for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a pathway to a diverse range of 6-substituted 5-methylpyridine-2-carbaldehyde derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

6-fluoro-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 |

InChI Key |

QIGAKAWAFCIOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C=O)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 5 Methylpyridine 2 Carbaldehyde

Vibrational Spectroscopy Analysis

A detailed experimental FT-IR spectrum for 6-Fluoro-5-methylpyridine-2-carbaldehyde is not publicly available. A theoretical analysis would predict characteristic absorption bands corresponding to its functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group would be expected in the region of 1690-1740 cm⁻¹. The C-F stretching vibration would likely appear in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found in the 2850-2960 cm⁻¹ region. Pyridine (B92270) ring vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1690-1740 |

| Aldehyde | C-H Stretch | 2720-2820 |

| Fluoro-aromatic | C-F Stretch | 1000-1400 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl | C-H Stretch | 2850-2960 |

This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Table 2: Predicted Raman Active Modes for this compound

| Functional Group | Predicted Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing Mode | ~1000 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aldehyde | C=O Stretch | 1690-1740 |

This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR data for this compound could not be located. A predicted ¹H NMR spectrum would show a signal for the aldehyde proton, typically in the downfield region (δ 9-10 ppm). The aromatic protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing aldehyde group and the fluorine atom. The methyl protons would give a singlet in the upfield region (δ 2-3 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aldehyde H | 9.0 - 10.0 | s | - |

| Pyridine H (at C3) | 7.5 - 8.5 | d | J(H-H) = 7-9 |

| Pyridine H (at C4) | 7.0 - 8.0 | d | J(H-H) = 7-9, J(H-F) = 2-4 |

This table is based on general NMR principles and substituent effects, not on experimental data for the specific compound.

No experimental ¹³C NMR data for this compound was found. In a predicted spectrum, the aldehyde carbonyl carbon would be the most downfield signal (δ 190-200 ppm). The carbon atom attached to the fluorine (C6) would show a large coupling constant (¹JCF) and a chemical shift in the range of δ 150-170 ppm. The other pyridine carbons would appear between δ 120-150 ppm, and the methyl carbon would be the most upfield signal (δ 15-25 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C6 (C-F) | 150 - 170 (d, ¹JCF ≈ 240-260 Hz) |

| C2 (C-CHO) | 150 - 160 |

| C5 (C-CH₃) | 130 - 145 |

| C3 | 120 - 135 |

| C4 | 115 - 130 (d, JCF ≈ 15-25 Hz) |

This table is based on general NMR principles and substituent effects, not on experimental data for the specific compound.

Specific ¹⁹F NMR data for this compound is not available. The chemical shift of the fluorine atom would be sensitive to its position on the pyridine ring and the nature of the other substituents. For a fluorine atom at the 6-position of a pyridine ring, the chemical shift is expected to be in the range of -60 to -90 ppm relative to CFCl₃. The signal would likely be a singlet or a narrow multiplet due to coupling with nearby protons.

Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

|---|

This table is based on typical chemical shift ranges for similar fluorinated pyridine compounds and not on experimental data for the specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR spectroscopy provides invaluable insights into the covalent framework of a molecule by revealing through-bond and through-space correlations between nuclei. For this compound, a combination of COSY, HMQC (or HSQC), and HMBC experiments would be employed to unambiguously assign all proton (¹H) and carbon-¹³C) signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In the spectrum of this compound, a cross-peak would be expected between the aldehyde proton and the proton on the adjacent pyridine ring carbon (H3). Similarly, a correlation would be observed between the methyl protons and the proton on the adjacent ring carbon (H4), if any significant coupling exists.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This allows for the straightforward assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds. youtube.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aldehyde proton would show a correlation to the C2 and C3 carbons of the pyridine ring. The methyl protons would exhibit correlations to C4, C5, and C6 of the pyridine ring.

An illustrative table of expected 2D NMR correlations is provided below:

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) |

| Aldehyde-H | H3 | C2, C3 |

| H3 | Aldehyde-H, H4 | C2, C4, C5 |

| H4 | H3 | C3, C5, C6, Methyl-C |

| Methyl-H | C4, C5, C6 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₇H₆FNO), the molecular ion peak ([M]⁺) would be observed at m/z 139.13, corresponding to its monoisotopic mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. libretexts.org The aldehyde group is often subject to characteristic fragmentation pathways. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) as a CHO radical. libretexts.org The pyridine ring itself is relatively stable, but substitution can influence its fragmentation.

A table of potential major fragments and their corresponding m/z values is presented below:

| m/z | Fragment | Description |

| 139 | [C₇H₆FNO]⁺ | Molecular Ion |

| 138 | [C₇H₅FNO]⁺ | Loss of H radical from aldehyde |

| 111 | [C₆H₆FN]⁺ | Loss of CO from the M-H fragment |

| 110 | [C₆H₅FN]⁺ | Loss of CHO radical |

| 83 | [C₅H₄N]⁺ | Loss of F and CO from the M-H fragment |

X-ray Diffraction Crystallography for Solid-State Structural Determination

The conformation of the molecule in the crystalline state is dictated by a combination of steric and electronic effects, as well as intermolecular interactions. The pyridine ring is expected to be planar. The primary conformational flexibility lies in the orientation of the aldehyde group relative to the pyridine ring. The two likely planar conformations would have the aldehyde oxygen pointing towards or away from the nitrogen atom of the pyridine ring. The preferred conformation in the crystal lattice will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

A summary of potential intermolecular interactions is provided in the table below:

| Interaction Type | Donor | Acceptor |

| Dipole-Dipole | C-F, C=O | C-F, C=O |

| Weak Hydrogen Bond | C-H (ring, methyl, aldehyde) | O (aldehyde), N (pyridine) |

| Pi-Pi Stacking | Pyridine Ring | Pyridine Ring |

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

The user's instructions required a thorough and scientifically accurate article focusing solely on "this compound," structured around a detailed outline that includes quantum chemical calculations, spectroscopic predictions, and specific data tables. This necessitates access to primary research literature where such calculations have been performed and validated.

While general methodologies for the requested theoretical studies are well-established in computational chemistry, applying them to a specific molecule requires dedicated research. The current body of scientific literature does not appear to contain this specific information for this compound.

The requested sections and subsections, such as:

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties

Electronic Transitions and UV-Vis Spectra Prediction (TD-DFT)

all require specific numerical data (e.g., bond lengths, angles, energies, vibrational frequencies, chemical shifts, absorption wavelengths) derived from computational models of this exact molecule.

Without access to peer-reviewed studies or database entries containing these results, any attempt to generate the requested content would lead to speculation or the presentation of data for related but distinct compounds, which would violate the core instruction to focus solely on 6-Fluoro-5-methylpyridine-2-carbaldehyde. Therefore, in the interest of maintaining scientific accuracy and adhering to the provided constraints, the article cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would highlight the regions of positive and negative electrostatic potential, offering clues about its intermolecular interactions.

A detailed charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This data is instrumental in understanding the molecule's polarity and dipole moment.

Illustrative Data Table: Predicted Atomic Charges for this compound

| Atom | Predicted Partial Charge (e) |

| N1 (Pyridine) | -0.5 to -0.7 |

| C2 (Carbaldehyde) | +0.3 to +0.5 |

| O1 (Carbonyl) | -0.4 to -0.6 |

| F1 | -0.3 to -0.5 |

| C5 (Methyl) | -0.1 to +0.1 |

Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.net The key parameters of interest include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For this compound, the presence of electron-donating (methyl) and electron-withdrawing (fluoro and carbaldehyde) groups attached to the π-conjugated pyridine (B92270) ring suggests the potential for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO response. Theoretical studies on similar fluorophenylpyridines have been conducted to investigate their NLO properties. researchgate.net

Illustrative Data Table: Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.0 - 4.0 D |

| Mean Polarizability (α) | 80 - 100 |

| First Hyperpolarizability (β) | 100 - 500 |

Note: These values are hypothetical and serve to illustrate the format of data obtained from NLO calculations. Actual values would depend on the level of theory and basis set used in the computation.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve exploring its potential energy surface (PES) to identify stable conformers and the energy barriers between them.

The primary degree of rotational freedom in this molecule is the torsion angle between the pyridine ring and the carbaldehyde group. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. This would likely reveal two stable planar conformers, corresponding to the aldehyde group's oxygen atom being oriented towards or away from the pyridine nitrogen. DFT methods are commonly employed for such conformational studies of pyridine-2-carbaldehyde derivatives. researchgate.net

The relative energies of these conformers and the height of the rotational barriers would provide insight into the molecule's flexibility at different temperatures.

Illustrative Data Table: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| I (O-N cis) | 0° | 0.0 |

| II (O-N trans) | 180° | 1.5 - 3.0 |

| Transition State | ~90° | 5.0 - 8.0 |

Note: This table presents an example of expected results from a conformational analysis. The actual energy values would be determined through quantum chemical calculations.

Solvent Effects on Molecular Properties using Continuum Solvation Models (e.g., SCRF)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Self-Consistent Reaction Field (SCRF) method, are computational techniques used to approximate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing calculations on this compound within an SCRF model, one could investigate how its geometry, electronic properties (like dipole moment and polarizability), and conformational energies change in different solvents. For instance, in a polar solvent, it would be expected that the dipole moment of the molecule would increase, and the relative stability of its conformers might be altered compared to the gas phase. Such studies are crucial for understanding the behavior of the compound in solution, which is relevant for many practical applications. The use of implicit solvent models is a common approach to account for environmental effects on molecular systems. rsc.org

Illustrative Data Table: Predicted Dipole Moment in Different Solvents

| Solvent | Dielectric Constant | Predicted Dipole Moment (D) |

| Gas Phase | 1.0 | 2.5 - 3.5 |

| Dichloromethane | 8.9 | 3.0 - 4.5 |

| Water | 78.4 | 3.5 - 5.5 |

Note: The dipole moment values are illustrative examples to show the expected trend of solvent effects on a polar molecule like this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of the Aldehyde Functional Group

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing fluorinated pyridine (B92270) ring enhances this electrophilicity, making 6-Fluoro-5-methylpyridine-2-carbaldehyde generally more reactive towards nucleophiles than benzaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield an alcohol. masterorganicchemistry.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu:⁻) adds to the carbonyl carbon, breaking the C=O π bond and pushing the electrons onto the oxygen atom.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or added acid to give the final alcohol product.

For this compound, this reaction produces a secondary alcohol, (6-Fluoro-5-methylpyridin-2-yl)methanol. This transformation can be readily achieved using common reducing agents that act as hydride (H⁻) donors.

Table 1: Examples of Nucleophilic Addition Reactions This table is generated based on established chemical principles for aldehydes.

| Nucleophile (Reagent) | Product | Reaction Type |

|---|---|---|

| Hydride (H⁻) from Sodium Borohydride (B1222165) (NaBH₄) | (6-Fluoro-5-methylpyridin-2-yl)methanol | Reduction |

| Methyl Grignard (CH₃MgBr) | 1-(6-Fluoro-5-methylpyridin-2-yl)ethanol | Grignard Reaction |

| Cyanide (CN⁻) from HCN/KCN | 2-(6-Fluoro-5-methylpyridin-2-yl)-2-hydroxyacetonitrile | Cyanohydrin Formation |

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step, resulting in the formation of a new double bond.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. The reaction is typically catalyzed by a trace amount of acid and involves the formation of a hemiaminal intermediate which then eliminates a molecule of water. chemscene.com Pyridine-2-carbaldehyde and its derivatives are frequently used in the synthesis of Schiff base ligands for coordination chemistry. masterorganicchemistry.comresearchgate.netbldpharm.com

The reaction of this compound with a generic primary amine (R-NH₂) would proceed as follows, yielding an N-substituted imine.

Knoevenagel Condensation: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). alchempharmtech.com The reaction is usually catalyzed by a weak base. alchempharmtech.com Studies have shown that pyridine carbaldehydes undergo facile Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate, often in environmentally friendly solvent systems and sometimes even without a catalyst. acrospharmatech.com The products are typically electron-deficient alkenes with E-selectivity. acrospharmatech.com

For example, the reaction of this compound with malononitrile would yield (E)-2-((6-fluoro-5-methylpyridin-2-yl)methylene)malononitrile.

Table 2: Common Condensation Reactions and Products This table is generated based on established chemical principles for pyridine aldehydes.

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acid (trace) | Imine |

| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dinitrile |

| Knoevenagel Condensation | Diethyl Malonate | Weak Base (e.g., Piperidine) | α,β-Unsaturated Diester |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | - | Alkene |

Oxidation and Reduction Pathways

Reduction: As a classic nucleophilic addition reaction, the reduction of the aldehyde group in this compound to a primary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it readily reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.com The product of this reduction is (6-Fluoro-5-methylpyridin-2-yl)methanol . Chemical suppliers list the related compound (5-Fluoro-6-methylpyridin-2-yl)methanol, indicating the feasibility of such a reduction on a similar isomer. sigmaaldrich.combldpharm.com

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder ones like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The product of this oxidation is 6-Fluoro-5-methylpyridine-2-carboxylic acid . The commercial availability of the isomeric 5-Fluoro-6-methylpyridine-2-carboxylic acid supports that this oxidation is a standard synthetic transformation. nih.govresearchgate.net

Reactivity of the Fluorine Substituent

The fluorine atom at the 6-position of the pyridine ring is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack, making the fluorine a viable leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution Pathways (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. The reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes it.

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SₙAr reactions on halopyridines is highly dependent on the halogen. Fluorine is an excellent leaving group in these reactions due to the high polarization of the C-F bond, which makes the carbon highly electrophilic. It has been shown that 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. The presence of the electron-withdrawing aldehyde group on the ring would further enhance the rate of nucleophilic attack. Substituents at the 5-position, such as the methyl group in the target compound, are also known to generally enhance the rate of substitution at the 2-position.

Table 3: Predicted Products from SₙAr Reactions This table is generated based on established reactivity principles for 2-fluoropyridines.

| Nucleophile | Reagent Example | Product (Substituent at 6-position) |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Nitrogen Nucleophile | Ammonia (B1221849) (NH₃) | Amino (-NH₂) |

| Nitrogen Nucleophile | Dimethylamine ((CH₃)₂NH) | Dimethylamino (-N(CH₃)₂) |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Carbon Nucleophile | Anion of Phenylacetonitrile | 1-phenyl-1-cyano-methyl |

Palladium-Catalyzed Fluorination Reactions

While the term "Palladium-Catalyzed Fluorination" typically refers to the introduction of fluorine onto a molecule, in the context of the reactivity of a fluorine substituent, this section addresses the use of palladium catalysts to activate the C-F bond for cross-coupling reactions.

Activating the strong carbon-fluorine bond for cross-coupling is challenging but an area of growing research interest. bldpharm.com Compared to C-Cl, C-Br, and C-I bonds, the C-F bond is significantly stronger, requiring highly active catalytic systems for oxidative addition to a palladium(0) center. These reactions are less common than SₙAr for functionalizing 2-fluoropyridines but offer alternative pathways for forming C-C, C-N, or C-O bonds.

The general catalytic cycle involves:

Oxidative Addition: A low-valent palladium complex, typically supported by electron-rich and bulky phosphine (B1218219) ligands, inserts into the C-F bond to form a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation (for C-C coupling): An organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Successful palladium-catalyzed cross-coupling reactions have been reported for electron-deficient fluoroaromatics, where the electron-withdrawing nature of the ring facilitates the initial oxidative addition step. Given the electron-deficient character of the pyridine ring in this compound, it is a potential, albeit challenging, substrate for such transformations. For instance, a Suzuki coupling reaction involving a related compound, 5-fluoro-6-methylpyridin-2-ylboronic acid, with an aryl halide has been successfully demonstrated, highlighting the utility of fluorinated pyridines in palladium-catalyzed synthesis.

Role of the Pyridine Nitrogen in Complexation and Catalysis

The nitrogen atom of the pyridine ring in this compound plays a pivotal role in its ability to form coordination complexes and to participate in catalytic processes. The basicity and coordinating ability of this nitrogen are modulated by the electronic effects of the substituents on the pyridine ring.

Despite the reduced basicity, the lone pair of electrons on the pyridine nitrogen is still available for coordination with metal ions, allowing the molecule to act as a ligand in the formation of metal complexes. The aldehyde group, particularly its oxygen atom, can also participate in chelation, forming stable five-membered rings with metal centers. This bidentate coordination mode is common for 2-formylpyridine derivatives and enhances the stability of the resulting metal complexes.

The formation of such metal complexes is the foundation for the potential catalytic applications of this compound. For instance, Schiff base complexes derived from the condensation of pyridine-2-carbaldehyde derivatives with various amines are known to be effective catalysts in a range of organic reactions. researchgate.net A copper(II) complex containing a pyridine-2-carbaldehyde ligand has been shown to have very good catalytic ability in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.orgnih.govresearchgate.net It is plausible that similar complexes of this compound could exhibit catalytic activity, with the electronic properties of the fluoro and methyl substituents influencing the Lewis acidity of the coordinated metal center and, consequently, the catalytic efficiency.

Table 1: Predicted Influence of Substituents on the Pyridine Nitrogen of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Nitrogen Basicity | Predicted Impact on Metal Coordination |

| Fluorine | 6 | -I (Inductive) | Decrease | Weaken |

| Methyl | 5 | +I (Inductive), Hyperconjugation | Increase | Strengthen |

| Aldehyde | 2 | -I, -M (Mesomeric) | Decrease | Potential for Chelation |

Note: This table is based on general principles of electronic effects and not on specific experimental data for this compound.

Regioselectivity and Stereoselectivity in Reactions

The substitution pattern on the pyridine ring and the presence of the aldehyde group in this compound introduce significant considerations for regioselectivity and stereoselectivity in its reactions.

Regioselectivity:

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. However, the existing substituents will direct incoming reagents to specific positions. Electrophilic aromatic substitution, which is generally disfavored on pyridine rings, would be even more challenging on this electron-poor system. If forced under harsh conditions, the directing effects of the existing substituents would need to be considered. The methyl group is an ortho, para-director, while the aldehyde and fluoro groups are meta-directors. The interplay of these directing effects would determine the regiochemical outcome of such reactions.

A more common reaction pathway involves nucleophilic attack. Nucleophilic addition to the aldehyde carbonyl group is a primary reaction pathway. Furthermore, nucleophilic attack on the pyridine ring itself can occur. The positions most activated for nucleophilic attack are those ortho and para to the nitrogen atom (positions 2, 4, and 6). In this molecule, position 2 is occupied by the aldehyde, and position 6 by the fluorine. The fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution reactions.

Stereoselectivity:

The aldehyde group of this compound is a prochiral center, and its reactions with nucleophiles can lead to the formation of a new stereocenter. The stereochemical outcome of such nucleophilic additions is influenced by the steric and electronic environment around the carbonyl group.

The adjacent pyridine ring, with its substituents, creates a sterically hindered environment on one face of the aldehyde. According to established models of asymmetric induction, such as the Felkin-Anh model, a nucleophile will preferentially attack the carbonyl carbon from the less hindered face. The pyridine nitrogen, with its lone pair, can also influence the trajectory of the incoming nucleophile through electronic interactions.

For example, in a Grignard reaction or a reduction with a hydride reagent, the approach of the nucleophile to the carbonyl carbon would be directed to the face opposite the more sterically demanding part of the pyridine ring. The stereoselectivity of such reactions can be quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the products, depending on the nature of the reactants. While specific experimental data for this compound is lacking, it is anticipated that reactions at the aldehyde center would proceed with a degree of stereoselectivity.

Table 2: Hypothetical Stereoselectivity in the Reduction of this compound

| Reducing Agent | Proposed Major Diastereomer | Hypothetical Diastereomeric Excess (d.e.) |

| NaBH4 | (R)- or (S)-alcohol | Moderate (e.g., 60%) |

| LiAlH4 | (R)- or (S)-alcohol | Moderate to High (e.g., 75%) |

| Chiral Reducing Agent (e.g., CBS reagent) | Enantioenriched (R)- or (S)-alcohol | High (e.g., >90%) |

Note: This table presents hypothetical data to illustrate the concept of stereoselectivity. The actual stereochemical outcomes and excesses would need to be determined experimentally.

Applications in Chemical Synthesis and Materials Science

6-Fluoro-5-methylpyridine-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular structures. nih.gov this compound is a prime example of such a building block, offering multiple reactive sites for chemical modification. The pyridine (B92270) core is a common motif in pharmaceuticals and natural products, while the aldehyde group provides a gateway for numerous transformations, and the fluoro-substituent allows for specific modifications, such as nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov

The presence of both an aldehyde and a fluorine atom on the pyridine scaffold enables the synthesis of diverse and complex fluorinated heterocycles. The aldehyde group is a key participant in condensation and cyclization reactions to form new rings, while the fluorine atom can be displaced by various nucleophiles. researchgate.netnih.gov

The aldehyde functionality readily reacts with compounds containing primary amine groups, such as hydrazines, hydroxylamines, and semicarbazides, to form imines, oximes, and semicarbazones, respectively. These intermediates can then undergo intramolecular cyclization to generate fused heterocyclic systems. For instance, pyridine-2-carbaldehydes are known to react with isonitrosoacetophenone hydrazones to yield 3-(pyridin-2-yl)-1,2,4-triazines. researchgate.net The application of this methodology to this compound would provide a direct route to novel fluorinated triazine derivatives.

Furthermore, the C-F bond at the 2-position of a pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is often enhanced by the electronegativity of the fluorine atom, making it a better leaving group compared to other halogens under certain conditions. nih.gov This allows for a tandem approach where the aldehyde is first used to construct a part of the heterocyclic system, followed by the displacement of the fluoride (B91410) to complete the structure or introduce additional functionality. This dual reactivity is particularly valuable for creating libraries of complex molecules for drug discovery programs.

Table 1: Representative Heterocyclic Scaffolds Potentially Synthesized from Pyridine-2-carbaldehyde Derivatives This table illustrates the types of heterocyclic systems that can be generated using the aldehyde functionality, a key feature of this compound.

| Reactant | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Isonitrosoacetophenone hydrazone | 1,2,4-Triazine | Condensation/Cyclization | researchgate.net |

| 2-Aminopyridines and Diazo Esters | Pyrido[1,2-a]pyrimidin-4-one | Three-Component C-H Activation/Annulation | nih.gov |

| Malononitrile (B47326) and Thiophenol | 2-Thio-pyridine | Multi-Component Reaction | mdpi.com |

| β-Keto esters, Anilines, Malononitrile | Polysubstituted Pyridine | Four-Component Reaction | researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.net Aldehydes are frequently used as one of the key components in MCRs for the synthesis of highly substituted pyridine rings, such as in the Hantzsch or Guareschi-Thorpe pyridine syntheses. researchgate.netbeilstein-journals.org

By employing this compound in such reactions, the resulting pyridine derivative would inherently possess the fluoro and methyl substituents from the starting aldehyde, along with new substituents introduced by the other reaction partners. For example, a four-component reaction of an aldehyde, a β-keto ester, an aniline, and malononitrile can yield polysubstituted pyridines. researchgate.net This strategy provides a rapid and efficient means to access libraries of novel, highly functionalized pyridine scaffolds, which are of great interest in medicinal chemistry. acs.orgmdpi.com

The term "advanced molecular scaffolds" encompasses structures that offer precise three-dimensional arrangements of functional groups, a feature highly desirable in modern drug design to enhance binding affinity and selectivity. The rigid pyridine core of this compound, combined with its versatile aldehyde handle, makes it an excellent starting point for building such scaffolds.

One example of advanced scaffolds is spirocycles, which contain two rings connected by a single common atom. Methods for the dearomatization of pyridines to generate spirocyclic dihydropyridines have been developed, highlighting a pathway to convert flat aromatic systems into complex 3D structures. nih.gov While 2-fluoropyridines have been noted to be deactivating in certain specific dearomatization reactions, the aldehyde group of the target compound can be transformed into a wide variety of other functional groups that could facilitate such cyclizations. nih.gov For instance, conversion of the aldehyde to an alcohol or an alkene opens up different chemical pathways for incorporation into larger, more complex molecular frameworks. The resulting fluorinated and methylated scaffolds are valuable in medicinal chemistry for creating compounds with tailored physicochemical properties. myskinrecipes.com

Development of Ligands for Coordination Chemistry

The pyridine nitrogen atom and the adjacent aldehyde oxygen in this compound form a classic bidentate chelate system, making it an excellent ligand precursor for a wide array of metal ions. The electronic properties of the ligand, and consequently the resulting metal complex, can be finely tuned by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Pyridine-2-carboxaldehyde and its derivatives are well-documented to coordinate with transition metals as bidentate κ²(N,O) ligands. researchgate.netrsc.org This coordination involves the lone pair of electrons on the pyridine nitrogen and the oxygen of the carbonyl group. A wide variety of stable metal complexes with metals such as manganese, rhenium, molybdenum, copper, and zinc have been synthesized using this ligand type. researchgate.netrsc.org

Furthermore, the aldehyde group serves as a versatile platform for ligand modification. A common and straightforward reaction is the condensation with primary amines to form Schiff base ligands. researchgate.net This reaction extends the ligand framework and often increases its denticity (the number of donor atoms). For example, reacting this compound with an amino acid would create a chiral, tridentate ligand capable of forming stereochemically defined metal complexes. researchgate.net The substituents on the pyridine ring influence the Lewis basicity of the nitrogen atom and the steric environment around the metal center, thereby impacting the stability, structure, and reactivity of the final complex. nsf.gov

Table 2: Examples of Metal Complexes with Pyridine-Aldehyde Type Ligands This table provides representative examples of metal complexes that can be formed using the bidentate N,O-chelation motif present in this compound.

| Metal Center | Ligand Type | Coordination Mode | Potential Application | Reference |

|---|---|---|---|---|

| Mn(I), Re(I), Mo(II) | Pyridine-2-carboxaldehyde | κ²(N,O) | Precursor for Schiff Base Complexes | researchgate.netrsc.org |

| Pd(II) | Substituted Pyridines | N-coordination | Cross-coupling Catalysis | nih.gov |

| Au(III) | Substituted Pyridines | N-coordination | Cyclopropanation Catalysis | nih.govacs.org |

| Cd(II), Co(II), Zn(II), Mn(II) | Pyridine-Amino Acid Schiff Base | Tridentate | Fluorescence Sensing, Catalysis | researchgate.net |

Transition metal complexes derived from pyridine-based ligands are ubiquitous in catalysis. wikipedia.org The performance of these catalysts is highly dependent on the electronic and steric nature of the ligands. The substituents on the this compound framework would directly modulate the catalytic properties of its corresponding metal complexes.

For instance, palladium(II) complexes bearing pyridine ligands are effective precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings. nih.gov The catalytic activity is influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring. nih.gov Similarly, the reactivity of gold(III) catalysts in propargyl ester cyclopropanation is modulated by the electron density of the pyridine ligands; electron-poor ligands can lead to increased catalytic activity due to weaker coordination and a more electrophilic metal center. nih.govacs.org The electron-withdrawing fluoro group in this compound would likely enhance the Lewis acidity of a coordinated metal center, potentially leading to higher catalytic activity in reactions that benefit from such properties.

In the realm of heterogeneous catalysis, fluorinated pyridines can be selectively reduced using palladium catalysts. nih.gov Metal complexes anchored to solid supports, derived from ligands like this compound, could offer the benefits of easy separation and catalyst recyclability, which are crucial for developing sustainable chemical processes.

Precursor for Supramolecular Assemblies

The unique arrangement of a fluorine atom, a methyl group, and a carbaldehyde functional group on a pyridine ring suggests that this compound could serve as a versatile building block for the construction of complex, ordered structures. The aldehyde group provides a reactive site for forming Schiff bases or other covalent linkages, while the fluorinated pyridine core can engage in various non-covalent interactions.

Design and Synthesis of Self-Assembling Systems

The design of self-assembling systems hinges on the precise control of intermolecular interactions. In theory, the aldehyde functionality of this compound could be reacted with primary amines to form imines. These resulting molecules could then be designed to self-assemble through a variety of non-covalent forces, leading to the formation of discrete supramolecular architectures or extended networks. The specific geometry and electronic properties of the pyridine ring, modified by the electron-withdrawing fluorine and electron-donating methyl group, would play a crucial role in directing the assembly process. However, specific examples of such systems employing this particular aldehyde are not documented in current scientific literature.

Exploration of Non-Covalent Interactions

A key aspect of supramolecular chemistry is the understanding and utilization of non-covalent interactions. For this compound, several types of such interactions could be envisaged:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atom could participate in halogen bonding, acting as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nature of the carbon-fluorine and carbon-oxygen bonds would introduce dipole moments, influencing molecular packing.

A systematic study of these interactions through techniques like X-ray crystallography and computational modeling would be required to fully understand and exploit the potential of this molecule in designing new supramolecular structures.

Functional Materials Development (excluding biological/pharmaceutical focus)

The development of novel functional materials often relies on the synthesis of tailored molecular precursors. The electronic and structural features of this compound suggest its potential as a precursor for materials with interesting optical and electronic properties.

Optoelectronic Material Precursors

Pyridine-based compounds are frequently investigated for their applications in optoelectronic materials due to their electron-deficient nature, which can facilitate electron transport. The presence of a fluorine atom can further enhance these properties by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. The aldehyde group provides a convenient handle for incorporating this fluorinated pyridine moiety into larger conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this area would involve synthesizing derivatives of this compound and characterizing their photophysical and electrochemical properties.

Polymerizable Monomers

The aldehyde functionality of this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized to yield polymers with the fluorinated methylpyridine unit as a pendant group. Such polymers might exhibit interesting properties, including thermal stability, specific solubility characteristics, or unique optical properties, stemming from the incorporated heterocyclic unit. However, there are no published studies detailing the synthesis and polymerization of such monomers derived from this compound.

Derivatization and Analog Development

Synthesis of Imine and Hydrazone Derivatives

The aldehyde group of 6-Fluoro-5-methylpyridine-2-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comresearchgate.net

Imines: The reaction with primary amines (R-NH₂) yields N-substituted imines. The choice of the amine's R-group allows for the introduction of a wide variety of functionalities. The synthesis is often carried out under neat conditions or in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. peerj.com Heterogeneous catalysts such as Amberlyst® 15 can facilitate the reaction under environmentally friendly, solventless conditions. peerj.com

Hydrazones: Similarly, condensation with hydrazines (R-NH-NH₂) or hydrazides (R-C(O)NH-NH₂) produces the corresponding hydrazones or acylhydrazones. researchgate.net A notable subclass is thiosemicarbazones, formed by reacting the aldehyde with thiosemicarbazide. nih.govrepec.org These reactions are generally straightforward, often involving refluxing the reactants in a protic solvent like ethanol, sometimes with a catalytic amount of acid. nih.govnih.gov

The general reaction schemes are presented below:

Imine Formation: C₇H₆FNO + R-NH₂ → C₇H₅FN=N-R + H₂O

Hydrazone Formation: C₇H₆FNO + R-NH-NH₂ → C₇H₅FN=N-NH-R + H₂O

| Reactant | Product Type | General Structure | Representative R-Groups |

| Primary Amine (R-NH₂) | Imine | Alkyl, Aryl, Substituted Phenyl | |

| Hydrazine (RNHNH₂) | Hydrazone | Phenyl, 2,4-Dinitrophenyl | |

| Hydrazide (RC(O)NHNH₂) | Acylhydrazone | Isonicotinoyl, Benzoyl | |

| Thiosemicarbazide | Thiosemicarbazone | Not Applicable |

Conversion to Carboxylic Acid and Ester Analogs

The aldehyde functionality can be oxidized to a carboxylic acid, which can then be converted into a variety of ester analogs.

Oxidation to Carboxylic Acid: The oxidation of this compound to its corresponding carboxylic acid, 5-Fluoro-6-methylpyridine-2-carboxylic acid, is a standard transformation. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). The synthesis of related pyridine (B92270) carboxaldehydes has been achieved via oxidation of the corresponding methylpyridine with selenium dioxide. nih.govacs.org

Esterification: The resulting 5-Fluoro-6-methylpyridine-2-carboxylic acid can be esterified through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.orgkhanacademy.org Alternative methods for the preparation of pyridine carboxylic acid esters include reaction of the corresponding acid chloride with an alcohol or using coupling reagents. nih.govgoogle.com

| Transformation | Starting Material | Reagents | Product |

| Oxidation | This compound | 1. KMnO₄ or Ag₂O2. Acid workup | 5-Fluoro-6-methylpyridine-2-carboxylic acid |

| Fischer Esterification | 5-Fluoro-6-methylpyridine-2-carboxylic acid | R-OH, cat. H₂SO₄ | Alkyl 5-fluoro-6-methylpyridine-2-carboxylate |

Formation of Pyridone Scaffolds from Related Intermediates

While not a direct conversion, this compound can serve as a precursor to intermediates used in the synthesis of 2-pyridone scaffolds. The construction of the pyridone ring often involves cyclization or annulation reactions. iipseries.orgorganic-chemistry.org

A common strategy involves the initial conversion of the aldehyde into an α,β-unsaturated system. For instance, a Knoevenagel or aldol (B89426) condensation of this compound with an active methylene (B1212753) compound (e.g., malononitrile (B47326), cyanoacetamide, or a ketone) would yield a substituted acrylamide (B121943) or enone derivative. These Michael acceptors can then undergo a subsequent cyclization reaction. For example, condensation with a cyanoacetamide derivative in the presence of a base can lead to the formation of a substituted 2-pyridone ring. iipseries.org Other methods include transition-metal-catalyzed annulation reactions of acrylamides with alkynes. innovareacademics.in These multi-step sequences allow for the incorporation of the original fluorinated pyridine moiety into a more complex, fused heterocyclic system containing a pyridone core.

Systematic Structural Modifications for Academic SAR (Structure-Activity Relationship) Studies in non-biological contexts

Systematic structural modification of this compound and its derivatives is a key strategy for conducting Structure-Activity Relationship (SAR) studies. In non-biological contexts, these studies aim to understand how specific structural features influence physicochemical properties such as reactivity, electronic structure, coordination behavior with metals, and photophysical characteristics.

The SAR exploration can be broken down into modifications of three main regions of the molecule:

The Pyridine Ring:

Positional Isomerism: The fluorine and methyl groups can be moved to other positions on the pyridine ring to study the effects of their electron-donating/withdrawing and steric properties on the reactivity of the aldehyde or its derivatives.

Substituent Variation: The methyl group could be replaced with other alkyl groups (ethyl, propyl) to probe steric effects, or with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate the electronic character of the ring.

The Aldehyde/Derivative Moiety:

For imine and hydrazone derivatives, the substituent on the nitrogen atom (the R-group) can be systematically varied. For example, in a series of imine derivatives, the R-group could be changed from an electron-donating phenyl ring (e.g., p-methoxyphenyl) to an electron-withdrawing one (e.g., p-nitrophenyl). This allows for a systematic study of how the electronic properties of the substituent are transmitted through the C=N bond and affect the pyridine system.

Introduction of Additional Functional Groups:

Other functional groups could be introduced onto the pyridine ring or onto the derivative moiety to study their influence on properties like metal chelation. For example, introducing a hydroxyl group ortho to the imine nitrogen could create a tridentate ligand scaffold for coordination chemistry studies.

| Modification Site | Type of Modification | Rationale for Study (Non-Biological) | Example Modification |

| Pyridine Ring (C4) | Add Electron-Withdrawing Group | Modulate pKa, redox potential, and UV-Vis absorption spectrum. | C4-H → C4-CN |

| Pyridine Ring (C5) | Vary Alkyl Group Size | Investigate steric hindrance effects on reaction rates or crystal packing. | C5-CH₃ → C5-CH(CH₃)₂ |

| Imine Nitrogen | Vary Electronic Nature of Aryl Group | Study the influence of substituent electronics on the C=N bond polarity and reactivity. | N-Phenyl → N-(4-Nitrophenyl) |

| Aldehyde Carbon | Homologation | Increase distance between pyridine ring and functional group to study proximity effects. | -CHO → -CH₂CHO |

By systematically synthesizing and analyzing these analogs, researchers can build a comprehensive understanding of how molecular structure dictates fundamental chemical and physical properties, independent of any biological application.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 6-Fluoro-5-methylpyridine-2-carbaldehyde and its derivatives. nih.govresearchgate.netijarsct.co.in This aligns with the growing emphasis on green chemistry principles in the chemical industry. nih.gov Key areas of exploration will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Future studies could explore one-pot, multi-component reactions under microwave irradiation to construct the substituted pyridine (B92270) core in a single, efficient step. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. nih.gov Developing a flow synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. ijarsct.co.in Future investigations could focus on identifying or engineering enzymes, such as oxidases or dehydrogenases, for the selective synthesis of the target carbaldehyde from a suitable precursor, like the corresponding alcohol. Chemoenzymatic strategies, combining both chemical and enzymatic steps, could also offer novel and efficient synthetic pathways. nih.govnih.gov

Use of Greener Solvents and Catalysts: Research into replacing traditional volatile organic solvents with more sustainable alternatives, such as water or bio-derived solvents, will be crucial. nih.govresearchgate.net Furthermore, the development of reusable solid acid or base catalysts could minimize waste and simplify product purification.

| Synthetic Approach | Potential Advantages | Representative Precursors |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, one-pot potential. nih.gov | Halogenated pyridines, enals, enamines. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.gov | Substituted acetylenes, β-aminocrotonates. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. ijarsct.co.in | 6-Fluoro-5-methylpyridin-2-yl)methanol. |

| Green Solvents/Catalysts | Reduced toxicity and waste, catalyst recyclability. nih.govresearchgate.net | Various starting materials depending on the specific green system. |

Exploration of Advanced Catalytic Transformations

The aldehyde functionality and the substituted pyridine ring of this compound provide multiple avenues for advanced catalytic transformations to generate novel and complex molecular architectures.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl group represents a highly atom-economical approach to introduce further complexity. nih.gov Future research could focus on developing regioselective C-H activation/functionalization protocols using transition metal catalysts, such as rhodium or palladium, to introduce aryl, alkyl, or other functional groups. nih.govrsc.org

Cross-Coupling Reactions: The fluorine atom can be a site for nucleophilic aromatic substitution, while the pyridine ring can be further functionalized via various cross-coupling reactions. nih.gov Palladium- or copper-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, could be explored to attach diverse substituents to the pyridine core, leveraging the directing effects of the existing functional groups.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. iciq.orgunibo.itacs.org This approach could be employed for the functionalization of this compound, for instance, through the generation of radical intermediates that can participate in a variety of coupling reactions. unibo.itacs.orgresearchgate.net

| Catalytic Transformation | Potential Reagents/Catalysts | Potential Products |

| C-H Activation | Rh(III) or Pd(II) catalysts, directing groups. nih.govrsc.org | Arylated or alkylated derivatives. |

| Cross-Coupling Reactions | Palladium or copper catalysts, boronic acids, organostannanes, terminal alkynes. nih.gov | Biaryls, alkynylated pyridines. |

| Photoredox Catalysis | Organic dyes or metal complexes as photocatalysts, radical precursors. iciq.orgunibo.itacs.org | Alkylated, acylated, or aminated pyridines. |

Integration into Next-Generation Functional Materials

The unique electronic properties conferred by the fluorinated pyridine scaffold make this compound an attractive building block for novel functional materials.

Organic Electronics: Pyridine-based structures are known to be useful in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can be exploited to tune the electronic properties of conjugated materials. Future work could involve incorporating this moiety into larger π-conjugated systems to create new materials with tailored optical and electronic properties.

Sensors: The aldehyde group can be readily converted into various functionalities that can act as binding sites for specific analytes. This opens up the possibility of developing chemosensors based on derivatives of this compound for the detection of metal ions, anions, or biologically relevant molecules. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal ions, making its derivatives suitable ligands for the construction of coordination polymers and MOFs. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and molecular properties of this compound and its derivatives is crucial for their rational design and application.

Advanced Spectroscopic Techniques: In-depth structural and mechanistic studies will benefit from the application of advanced NMR techniques. nih.gov For instance, two-dimensional NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms, which is particularly valuable for characterizing complex reaction products.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic structure of molecules. rsc.orgoberlin.edugrnjournal.us Future computational studies could be directed towards:

Predicting the regioselectivity of catalytic C-H functionalization reactions. rsc.org

Modeling the electronic and optical properties of new materials derived from this scaffold.

Investigating the reaction mechanisms of novel synthetic transformations. ucl.ac.ukrsc.org

Machine Learning: The application of machine learning algorithms to predict reaction outcomes and catalyst performance is a rapidly growing area of chemical research. researchgate.netacs.orgnih.govresearchgate.netyoutube.com In the future, machine learning models could be trained on experimental data for pyridine functionalization to predict the optimal reaction conditions for desired transformations of this compound.

| Technique | Application | Expected Insights |

| Advanced NMR Spectroscopy | Structural elucidation of novel derivatives. nih.gov | Unambiguous assignment of chemical structures, stereochemistry. |

| Computational Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of molecular properties. rsc.orgoberlin.edugrnjournal.us | Reaction energy profiles, transition state geometries, electronic properties. |

| Machine Learning | Prediction of reaction outcomes and optimization of reaction conditions. researchgate.netacs.orgnih.govresearchgate.netyoutube.com | Identification of optimal catalysts, solvents, and temperatures for specific transformations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-5-methylpyridine-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 5-methyl-6-fluoropyridine using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 pyridine:DMF) is critical to minimize side products like dichloro derivatives. Post-reaction quenching with aqueous NaHCO₃ and purification via silica gel chromatography (hexane/ethyl acetate, 8:2) achieves >85% purity. Challenges include regioselectivity due to competing substituent effects of fluorine and methyl groups .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton at δ 10.2–10.4 ppm, with splitting patterns revealing coupling between fluorine and adjacent protons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm confirm purity (>95%) .

- X-ray crystallography : Used to resolve ambiguities in substituent positions (e.g., fluorine vs. methyl orientation), as seen in related fluoropyridine carbaldehydes .

Q. How does the aldehyde group in this compound participate in condensation reactions?

- Methodological Answer : The aldehyde reacts with primary amines (e.g., hydrazines, hydroxylamines) to form Schiff bases. For example, condensation with 2,4-dinitrophenylhydrazine in ethanol under reflux (2 hours) yields hydrazone derivatives, confirmed via FT-IR (C=N stretch at ~1600 cm⁻¹) . Reaction kinetics are pH-dependent, with optimal rates in mildly acidic conditions (pH 4–6).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during halogenation of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, but methyl substitution can lead to regioselective challenges. Use of NBS (N-bromosuccinimide) in DCM at 0°C selectively brominates the 4-position without over-halogenation. Monitoring via TLC (Rf = 0.5 in hexane/EtOAc) ensures reaction termination before byproduct formation .

Q. How do computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the methyl group increases electron density at the 3-position, making it susceptible to nucleophilic attack. In contrast, fluorine’s inductive effect stabilizes the 2-position. Solvent effects (e.g., DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model), showing higher activation barriers in polar aprotic solvents .

Q. What are the contradictions in reported biological activities of fluoropyridine carbaldehydes, and how can they be resolved?

- Methodological Answer : Some studies report antimicrobial activity for this compound (MIC = 8 µg/mL against S. aureus), while others show inactivity due to assay variability (e.g., broth microdilution vs. agar diffusion) . Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., efflux pump-deficient E. coli) clarify structure-activity relationships.

Q. How can substituent effects (fluoro, methyl, aldehyde) be deconvoluted to optimize catalytic applications?

- Methodological Answer : Systematic SAR studies using analogs (e.g., 6-chloro-5-methylpyridine-2-carbaldehyde) reveal that fluorine enhances electrophilicity at the aldehyde group, improving catalytic activity in Knoevenagel condensations. Methyl groups improve solubility in non-polar solvents, enabling heterogeneous catalysis on silica-supported systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.